![molecular formula C13H10ClF3N2OS B2516951 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 757222-04-1](/img/structure/B2516951.png)

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

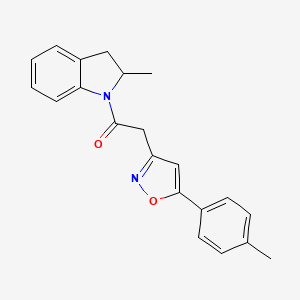

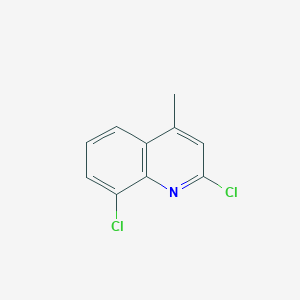

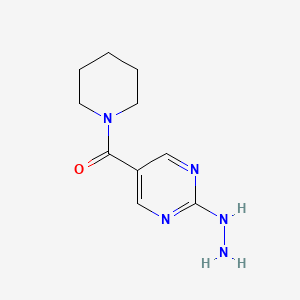

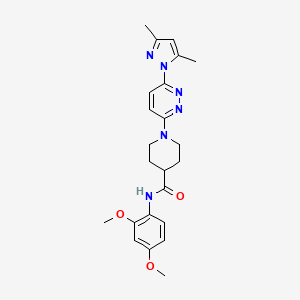

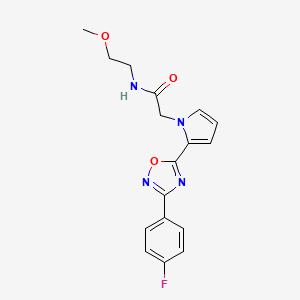

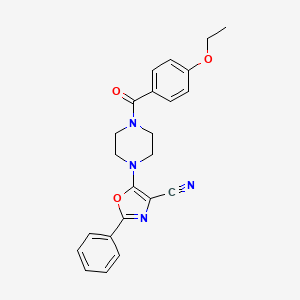

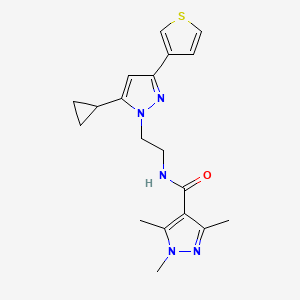

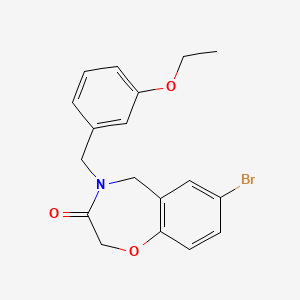

The compound of interest, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, is a thiazole derivative with potential biological activity. Thiazole and its derivatives are known for their wide range of pharmacological properties, including antimicrobial activities. The presence of a trifluoromethyl group and a chloromethyl group in the compound suggests that it may have unique chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their biological significance. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using various techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These methods are crucial for confirming the structure of the synthesized compounds and for understanding their conformational preferences.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. For instance, a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, revealing that the chlorophenyl ring is oriented at a small angle relative to the thiazole ring, indicating a planar structure that could influence its reactivity . Such structural insights are essential for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The presence of functional groups such as chloromethyl and trifluoromethyl could make the compound a candidate for further chemical modifications, potentially leading to a variety of biological activities. The reactivity of these compounds can be explored through experimental studies and theoretical calculations, such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including the compound , can be characterized by techniques like thermal gravimetric analysis and differential scanning calorimetry. These techniques help in understanding the stability and thermal behavior of the compounds. Additionally, spectroscopic methods like FT-IR and NMR provide information on the functional groups present and their chemical environment . Theoretical calculations can complement these studies by predicting properties such as molecular electrostatic potential, non-linear optical properties, and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Structural Properties

One study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reactivity of chloral with substituted anilines and the formation of various products depending on the reaction conditions. This research provides insight into the synthetic routes and structural analysis of thiazole derivatives, which are structurally related to the compound (Issac & Tierney, 1996).

Biological and Chemical Properties

Another study reviewed the degradation pathways, by-products, and biotoxicity of acetaminophen by advanced oxidation processes, suggesting the importance of understanding the chemical behavior and environmental impact of pharmaceutical compounds. Although this study does not directly involve the compound of interest, it exemplifies the approach to studying the environmental and biological effects of chemical substances (Qutob et al., 2022).

Pharmacological Applications

Research on N-acylation reagents, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide, highlights the development of chemoselective reagents for synthetic organic chemistry, showing the relevance of similar compounds in creating pharmacologically active molecules. This work underlines the importance of structural and electronic effects in designing effective N-acylation reagents (Kondo & Murakami, 2001).

Environmental and Analytical Research

A comprehensive review on the occurrence and control of nitrogenous disinfection by-products in drinking water emphasizes the significance of understanding the formation and impact of such compounds in environmental contexts. This study shows the complex challenges in managing water quality and highlights the need for research into the properties and effects of various chemical substances, including those related to the compound of interest (Bond et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound can greatly affect its bioavailability and efficacy. Thiazole derivatives, like many other compounds, would need to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted. The exact ADME properties would depend on the compound’s chemical structure and could be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antimicrobial activity, it could lead to the death of bacterial cells. If it has antitumor activity, it could inhibit the growth of cancer cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s action could be influenced by the specific environment within the body, such as the acidic environment in the stomach or the specific conditions within a cell .

properties

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-3-9(5-11)13(15,16)17/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVPPNNRTFTOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)